Salicylic acid, butyrate
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Overview
Description
Salicylic acid, butyrate is a compound that combines the properties of salicylic acid and butyrate. Salicylic acid is a well-known organic compound with the formula C₇H₆O₃, commonly used in skincare products for its ability to treat acne, psoriasis, and other skin conditions . Butyrate, on the other hand, is a short-chain fatty acid with significant roles in maintaining gut health and regulating inflammation . The combination of these two compounds can potentially offer unique benefits in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Salicylic acid can be synthesized through the Kolbe-Schmitt reaction, where sodium phenoxide reacts with carbon dioxide under high pressure and temperature to form salicylic acid . Butyrate can be produced through the fermentation of dietary fibers by gut bacteria .
To prepare salicylic acid, butyrate, one possible method involves esterification, where salicylic acid reacts with butyric acid in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of salicylic acid involves the Kolbe-Schmitt reaction on a large scale, followed by purification processes to obtain high-purity salicylic acid . Butyrate production in an industrial setting often involves microbial fermentation using specific bacterial strains that can efficiently convert dietary fibers into butyrate .
Chemical Reactions Analysis
Types of Reactions
Salicylic acid, butyrate can undergo various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Breaking down into salicylic acid and butyric acid in the presence of water.
Oxidation: Salicylic acid can be oxidized to form catechol and other derivatives.
Common Reagents and Conditions
Esterification: Requires an acid catalyst (e.g., sulfuric acid) and heating.
Hydrolysis: Requires water and can be catalyzed by acids or bases.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products Formed
Esterification: Forms esters of salicylic acid.
Hydrolysis: Produces salicylic acid and butyric acid.
Oxidation: Produces catechol and other oxidized derivatives.
Scientific Research Applications
Salicylic acid, butyrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various organic compounds.
Biology: Studied for its role in plant defense mechanisms and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and as a preservative in food and cosmetics.
Mechanism of Action
Salicylic acid exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of prostaglandins and thromboxanes, which are involved in inflammation and pain . Butyrate acts as a histone deacetylase inhibitor, modulating gene expression and promoting anti-inflammatory pathways . The combination of these mechanisms can provide synergistic effects in reducing inflammation and promoting overall health.
Comparison with Similar Compounds
Similar Compounds
Methyl salicylate: An ester of salicylic acid used as a flavoring agent and in topical pain relief products.
Acetylsalicylic acid (Aspirin): A widely used drug for pain relief and anti-inflammatory purposes.
Propionate: Another short-chain fatty acid with similar roles in gut health.
Uniqueness
Salicylic acid, butyrate is unique due to its combined properties of salicylic acid and butyrate, offering both anti-inflammatory and gut health benefits. This dual functionality makes it a promising compound for various therapeutic and industrial applications.
Properties
CAS No. |
71974-02-2 |
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Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-butanoyloxybenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-5-10(12)15-9-7-4-3-6-8(9)11(13)14/h3-4,6-7H,2,5H2,1H3,(H,13,14) |
InChI Key |
WYPOHFPDZTUCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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